(2S)-5-[11-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoyl]-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid
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Overview
Description
The compound (2S)-5-[11-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoyl]-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including carboxylic acids, amides, and imidazoles, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The key steps typically include:
- Formation of the hexahydrothieno[3,4-d]imidazole core.
- Sequential addition of amino acid derivatives to build the peptide-like structure.
- Introduction of carboxymethyl groups to enhance solubility and reactivity.
Industrial Production Methods
Industrial production of such complex compounds often involves:
- Optimization of reaction conditions to maximize yield and purity.
- Use of automated peptide synthesizers for efficient and reproducible synthesis.
- Purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple carboxylic acid groups makes it susceptible to oxidation reactions.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amide and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride and acyl chlorides are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The carboxylic acid and amide groups can form hydrogen bonds with proteins, influencing their structure and function. The imidazole ring can interact with metal ions, affecting enzymatic activity and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Peptide-based molecules: Similar in structure due to the presence of amino acid derivatives.
Imidazole-containing compounds: Share the imidazole ring, which is crucial for biological activity.
Carboxylic acid derivatives: Exhibit similar reactivity due to the presence of carboxylic acid groups.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which confer a wide range of chemical and biological properties. This makes it a versatile molecule for various applications.
Properties
CAS No. |
1070867-85-4 |
---|---|
Molecular Formula |
C59H93N11O25S |
Molecular Weight |
1388.5 g/mol |
IUPAC Name |
(2S)-5-[11-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoyl]-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C59H93N11O25S/c71-43(12-3-1-7-21-61-44(72)13-6-5-11-42-55-38(37-96-42)62-59(95)63-55)60-22-8-2-4-14-45(73)64-23-9-24-66(47(75)19-16-40(57(91)92)69(33-51(81)82)34-52(83)84)29-30-67(48(76)20-17-41(58(93)94)70(35-53(85)86)36-54(87)88)26-10-25-65(28-27-64)46(74)18-15-39(56(89)90)68(31-49(77)78)32-50(79)80/h38-42,55H,1-37H2,(H,60,71)(H,61,72)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H2,62,63,95)/t38-,39-,40-,41-,42-,55-/m0/s1 |
InChI Key |
ROTBJHGOGUERSI-LNQQGTGFSA-N |
Isomeric SMILES |
C1CN(CCN(CCCN(CCN(C1)C(=O)CC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Canonical SMILES |
C1CN(CCN(CCCN(CCN(C1)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origin of Product |
United States |
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